3-bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide
Overview
Description
3-bromo-N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide is a chemical compound with the molecular formula C8H7BrN4O. It is a member of the imidazo[1,2-a]pyridine family, which is known for its diverse applications in medicinal chemistry and material science .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been used in the development of antituberculosis agents .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Result of Action
Compounds of the imidazo[1,2-a]pyridine class have shown significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Biochemical Analysis
Biochemical Properties
3-Bromo-N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The interaction with cytochrome P450 enzymes suggests that 3-Bromo-N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide may act as an inhibitor, affecting the enzyme’s ability to metabolize other substrates. Additionally, this compound has been observed to bind with certain proteins, potentially altering their function and stability .
Cellular Effects
The effects of 3-Bromo-N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This inhibition can result in changes in gene expression profiles, affecting cellular responses such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 3-Bromo-N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide exerts its effects through specific binding interactions with biomolecules. The compound’s bromine atom and hydroxy group facilitate its binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, this compound can interact with DNA, potentially causing changes in gene expression by affecting transcription factor binding or chromatin structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 3-Bromo-N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects, such as hepatotoxicity or nephrotoxicity, have been reported .
Metabolic Pathways
3-Bromo-N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can affect the compound’s activity and toxicity, influencing its overall impact on cellular function .
Transport and Distribution
Within cells and tissues, 3-Bromo-N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and toxicity, as well as its ability to reach target sites within the cell .
Subcellular Localization
The subcellular localization of 3-Bromo-N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For example, the compound may localize to the nucleus, affecting gene expression, or to the mitochondria, influencing cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide typically involves the reaction of α-bromoketones with 2-aminopyridines. The reaction proceeds via a one-pot tandem cyclization/bromination process. The cyclization to form the imidazo[1,2-a]pyridine core is promoted by further bromination, and no base is needed .
Industrial Production Methods
Industrial production methods for this compound often involve bulk custom synthesis. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for 3-bromo-N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include iodine (I2) and tert-butyl hydroperoxide (TBHP). The reaction conditions are typically mild and metal-free .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of the bromine atom can lead to the formation of various derivatives of the imidazo[1,2-a]pyridine core .
Scientific Research Applications
3-bromo-N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a pharmaceutical intermediate in the synthesis of various drugs.
Material Science: The compound’s structural characteristics make it useful in the development of new materials.
Biological Research: It is used in studies related to its biological activity and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
6-bromoimidazo[1,2-a]pyridine: Another member of the imidazo[1,2-a]pyridine family with similar structural characteristics.
3-bromo-6-phenyl-N-(pyrimidin-5-ylmethyl)imidazo[1,2-a]pyridin-8-amine: A related compound with a phenyl group and pyrimidinylmethyl substitution.
Uniqueness
3-bromo-N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research .
Biological Activity
3-Bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is known to:
- Inhibit Enzymatic Activity : It has been shown to inhibit key enzymes involved in metabolic pathways, which can alter metabolic flux and influence cellular functions.
- Modulate Signaling Pathways : The compound affects critical signaling pathways such as the PI3K/Akt pathway, which plays a role in cell survival and proliferation. This modulation can lead to changes in gene expression related to cell cycle regulation and apoptosis .
- Bind to Proteins : It interacts with specific proteins, potentially altering their conformation and activity. This binding can lead to enzyme inhibition or activation, impacting downstream signaling processes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives within the imidazo[1,2-a]pyridine class have shown effectiveness against multidrug-resistant strains of bacteria and tuberculosis .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, as suggested by studies indicating that related compounds can inhibit inflammation-related signaling pathways (e.g., NF-κB) and reduce cytokine secretion .
Comparative Analysis with Similar Compounds
To better understand the unique characteristics of this compound, a comparison with structurally similar compounds is beneficial.
Compound Name | Biological Activity | IC50 Values |
---|---|---|
3-Bromo-6-methylimidazo[1,2-a]pyridine | Antimicrobial, anti-tuberculosis | IC50 ~ 10 nM |
3-Bromo-5-(trifluoromethyl)imidazo | Antimicrobial | IC50 ~ 12 nM |
6-Bromoimidazo[1,2-a]pyridine | Anti-inflammatory | IC50 ~ 27.4 nM |
Study on Antitubercular Activity
A study focusing on the antitubercular activity of imidazo[1,2-a]pyridine derivatives reported that compounds with similar structures significantly reduced bacterial loads in tuberculosis models. The findings suggest that these compounds could be further developed for treating resistant strains of TB due to their unique structural features enhancing lipophilicity and metabolic stability .
Neuroprotective Effects
Another line of research has explored the neuroprotective effects of imidazo derivatives. For example, certain compounds demonstrated the ability to inhibit apoptosis in neuronal cell lines by modulating mitochondrial pathways. This suggests potential applications in neurodegenerative diseases where apoptosis plays a critical role .
Properties
IUPAC Name |
3-bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4O/c9-6-3-11-7-2-1-5(4-13(6)7)8(10)12-14/h1-4,14H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKZJMKNLIVDMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1C(=NO)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NC=C(N2C=C1/C(=N/O)/N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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